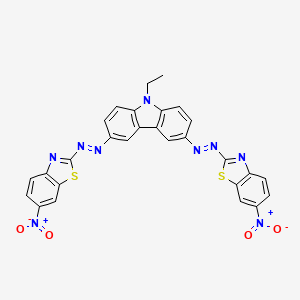
3,6-Bis(6-nitro-2-benzothiazolylazo)-9-ethyl-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Bis(6-nitro-2-benzothiazolylazo)-9-ethyl-9H-carbazole is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is notable for its intricate structure, which includes benzothiazole and carbazole moieties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(6-nitro-2-benzothiazolylazo)-9-ethyl-9H-carbazole typically involves a multi-step process. The initial step often includes the nitration of benzothiazole to introduce nitro groups. This is followed by the azo coupling reaction, where the nitrobenzothiazole derivatives are reacted with 9-ethyl-9H-carbazole under specific conditions to form the azo linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and azo coupling reactions. The process is optimized for yield and purity, often involving the use of catalysts and controlled reaction environments to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,6-Bis(6-nitro-2-benzothiazolylazo)-9-ethyl-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The azo groups can be reduced to amines using reducing agents like sodium dithionite.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium dithionite or hydrogen in the presence of a catalyst.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3,6-Bis(6-nitro-2-benzothiazolylazo)-9-ethyl-9H-carbazole has several applications in scientific research:
Chemistry: Used as a dye and a reagent in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the production of colored materials and as a tracer in environmental studies.
Mechanism of Action
The mechanism of action of 3,6-Bis(6-nitro-2-benzothiazolylazo)-9-ethyl-9H-carbazole involves its interaction with molecular targets through its azo and nitro groups. These functional groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The pathways involved may include electron transfer and radical formation, which can affect cellular processes.
Comparison with Similar Compounds
Similar Compounds
3,6-Bis(2-benzothiazolylazo)-9-ethyl-9H-carbazole: Lacks the nitro groups, making it less reactive in redox reactions.
3,6-Bis(6-nitro-2-benzothiazolylazo)-9-methyl-9H-carbazole: Similar structure but with a methyl group instead of an ethyl group, affecting its solubility and reactivity.
Uniqueness
3,6-Bis(6-nitro-2-benzothiazolylazo)-9-ethyl-9H-carbazole is unique due to the presence of both nitro and azo groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile interactions in various chemical and biological systems, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
882513-85-1 |
|---|---|
Molecular Formula |
C28H17N9O4S2 |
Molecular Weight |
607.6 g/mol |
IUPAC Name |
[9-ethyl-6-[(6-nitro-1,3-benzothiazol-2-yl)diazenyl]carbazol-3-yl]-(6-nitro-1,3-benzothiazol-2-yl)diazene |
InChI |
InChI=1S/C28H17N9O4S2/c1-2-35-23-9-3-15(31-33-27-29-21-7-5-17(36(38)39)13-25(21)42-27)11-19(23)20-12-16(4-10-24(20)35)32-34-28-30-22-8-6-18(37(40)41)14-26(22)43-28/h3-14H,2H2,1H3 |
InChI Key |
OHCXGYNAJFVMNX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)N=NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-])C5=C1C=CC(=C5)N=NC6=NC7=C(S6)C=C(C=C7)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Bis(2',4',6'-trimethyl[1,1'-biphenyl]-4-yl)-2H-benzimidazole](/img/structure/B12601463.png)

![N~1~-[1-(Naphthalen-1-yl)ethyl]-N~2~-(2-phenylpropyl)ethane-1,2-diamine](/img/structure/B12601471.png)


![[(Anthracen-9-yl)methyl]methylcarbamodithioic acid](/img/structure/B12601486.png)
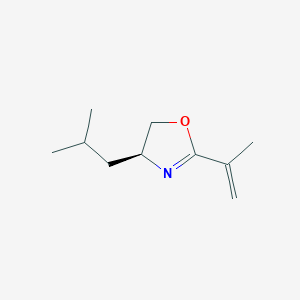
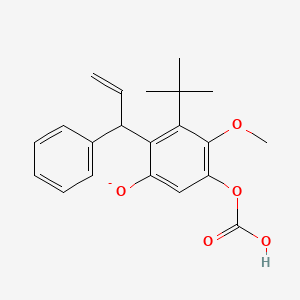

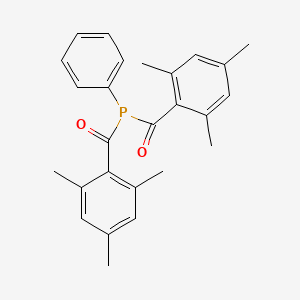
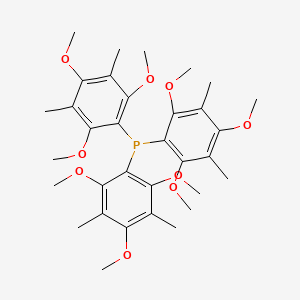
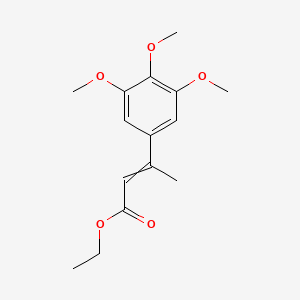
![4-Ethoxy-6-[4-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12601540.png)
![2-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]Acetamide](/img/structure/B12601541.png)
